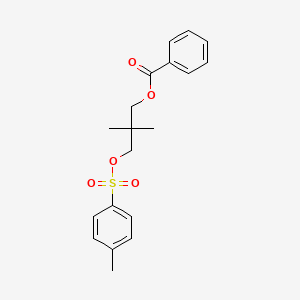

2,2-Dimethyl-3-(tosyloxy)propyl benzoate

Description

2,2-Dimethyl-3-(tosyloxy)propyl benzoate (CAS 89959-72-8) is a bifunctional organic compound featuring a neopentyl (2,2-dimethylpropane) backbone substituted with a benzoate ester and a tosyloxy (4-methylbenzenesulfonyloxy) group. Its molecular formula is C₁₉H₂₄O₆S₂, with a molecular weight of 412.52 g/mol . The structure combines steric hindrance from the dimethyl groups with reactive sites: the benzoate ester (electron-withdrawing) and the tosyloxy group (a robust leaving group). This compound is often utilized as a precursor in organic synthesis, particularly in nucleophilic substitution reactions or as a cross-linking agent.

Key characterization methods include NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and X-ray crystallography, as evidenced by analogous compounds in the literature . Its InChIKey (LJISGCCLDDOYIJ-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Properties

IUPAC Name |

[2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5S/c1-15-9-11-17(12-10-15)25(21,22)24-14-19(2,3)13-23-18(20)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWGIHIKZSANPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(tosyloxy)propyl benzoate typically involves the esterification of benzoic acid with 2,2-dimethyl-3-(tosyloxy)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

On an industrial scale, the production of 2,2-Dimethyl-3-(tosyloxy)propyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(tosyloxy)propyl benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2,2-dimethyl-3-(tosyloxy)propanol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for the reduction of esters.

Major Products

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Hydrolysis: The major products are benzoic acid and 2,2-dimethyl-3-(tosyloxy)propanol.

Reduction: The primary product is 2,2-dimethyl-3-(tosyloxy)propanol.

Scientific Research Applications

2,2-Dimethyl-3-(tosyloxy)propyl benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Material Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(tosyloxy)propyl benzoate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. The ester bond can be cleaved under appropriate conditions, releasing benzoic acid and the corresponding alcohol. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Tosyloxy-Functionalized Esters

Key Findings :

- Reactivity: The tosyloxy group in 2,2-dimethyl-3-(tosyloxy)propyl benzoate acts as a superior leaving group compared to mesylates or benzoates, enabling efficient nucleophilic displacement (e.g., by thiophenol in analogous reactions) .

- Steric Effects : The neopentyl backbone imposes steric hindrance, reducing reaction rates compared to less hindered analogues like Tos@SNAP (ethyl ester), which achieved higher tosylation yields (63% vs. 31% for propyl derivatives) .

Functional Group Analogues: Benzoate Esters

Table 2: Comparison of Benzoate Esters

Key Findings :

- Polarity : The tosyloxy group increases polarity compared to simple alkyl benzoates (e.g., methyl or propyl benzoate), but the neopentyl backbone counteracts this, resulting in low overall solubility .

- Stability : Benzoate esters are generally hydrolytically stable under neutral conditions but susceptible to base-catalyzed hydrolysis. The tosyloxy group’s electron-withdrawing nature may accelerate this process in the target compound .

Diastereomer Separation Capability

Tosylates exhibit superior chromatographic separation compared to mesylates or benzoates. For example, diastereomeric tosylates (e.g., compound 11 in ) were separable via flash chromatography, whereas mesylates and benzoates remained inseparable . This property is critical for purifying stereoisomers of 2,2-dimethyl-3-(tosyloxy)propyl benzoate in asymmetric syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.